5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione
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Overview
Description
5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane-1,3-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione typically involves the reaction of 5-(trifluoromethyl)cyclohexane-1,3-dione with appropriate reagents. One common method includes the use of cerium(IV) ammonium nitrate (CAN) in methanol, which facilitates the formation of the desired compound through a single-step reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the formation of different cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and cerium(IV) ammonium nitrate (CAN).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield highly functionalized intermediates, while reduction can produce different cyclohexane derivatives .
Scientific Research Applications
5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione: Similar structure but with the trifluoromethyl group at a different position.
2-{Hydroxy[2-nitro-4-(trifluoromethyl)phenyl]methylene}cyclohexane-1,3-dione: Contains additional functional groups that confer different reactivity and applications.
Uniqueness
5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is unique due to its specific trifluoromethyl substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,9H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTLOIJYBHLVCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372370 |
Source
|
Record name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144128-67-6 |
Source
|
Record name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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